Tubulysin IM-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

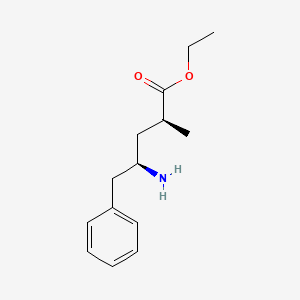

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate |

InChI |

InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1 |

InChI Key |

MJUNNRXPZIXIBO-WCQYABFASA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Tubulysin IM-3: A Technical Guide to Discovery, Isolation, and Characterization from Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides first isolated from the culture broths of myxobacteria.[1][2][3] These natural products have garnered significant attention within the medicinal chemistry and oncology communities due to their powerful antimitotic activity, even against multidrug-resistant (MDR) cancer cell lines.[1][4] Tubulysin IM-3, a prominent member of this family, exerts its biological effect by inhibiting tubulin polymerization, a critical process for cell division. This leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[4][5][6][7]

Structurally, tubulysins are complex tetrapeptides composed of unique amino acid residues, including N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[1][8] Their extreme potency, with IC50 values often in the picomolar to low nanomolar range, makes them highly attractive as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][5][9] This guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its isolation from myxobacterial sources, and a summary of its biological activity.

Discovery and Myxobacterial Sources

Tubulysins were originally discovered and isolated from strains of myxobacteria, specifically Archangium gephyra and Angiococcus disciformis.[2][3][10] These soil-dwelling microorganisms are known for their ability to produce a wide array of structurally diverse and biologically active secondary metabolites.[11][12] While numerous tubulysin analogues have been identified from these strains, the production yields from fermentation are typically low, often in the range of less than 10 mg/L, which presents a significant challenge for extensive research and development.[13]

Recent studies have focused on understanding and optimizing the biosynthetic machinery to improve yields. For instance, research on Archangium gephyra KYC5002 revealed that tubulysin production is significantly enhanced during the cell death phase or following cell disruption, suggesting that the biosynthetic enzymes are produced during vegetative growth and utilized during cell lysis.[13][14] In one study, disrupting the cells via ultrasonication increased the production of tubulysin A by 4.4-fold (to 0.62 mg/L) and tubulysin B by 6.7-fold (to 0.74 mg/L) compared to non-disrupted cells.[13][14]

Table 1: Myxobacterial Sources of Tubulysins

| Myxobacterial Strain | Tubulysins Produced | Reference |

| Archangium gephyra | Tubulysin A, B, C, G, I | [3][5] |

| Angiococcus disciformis | Tubulysin D, E, F, H | [3][15] |

| Cystobacter sp. SBCb004 | Tubulysin A, B, C, G, I | [3] |

Isolation and Purification Workflow

The isolation of this compound from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The lipophilic nature of tubulysins dictates the use of organic solvents for extraction and sophisticated chromatography techniques for purification.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

1. Fermentation:

-

Strain: Archangium gephyra or Angiococcus disciformis.

-

Medium: Prepare a suitable liquid medium (e.g., containing casitone, magnesium sulfate, and other essential nutrients).

-

Inoculation: Inoculate the production medium with a seed culture of the myxobacterial strain.

-

Culture Conditions: Incubate the culture in a fermenter at 30°C with controlled aeration and agitation for 7-10 days. To enhance production, consider methods like cell disruption via ultrasonication after the vegetative growth phase.[14]

2. Extraction:

-

Adsorption: After fermentation, add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth and stir for several hours to bind the secondary metabolites.

-

Elution: Filter the resin from the broth and elute the bound compounds using organic solvents such as methanol or acetone.

-

Concentration: Evaporate the solvent from the eluate under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Initial Fractionation: Subject the crude extract to silica gel column chromatography using a step gradient of solvents (e.g., dichloromethane/methanol) to separate fractions based on polarity.

-

Size Exclusion: Further purify the active fractions using size-exclusion chromatography (e.g., on a Sephadex LH-20 column) with methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile in water. Monitor the elution profile using a UV detector.

-

Isolation: Collect the peak corresponding to this compound and verify its purity and identity using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of tubulin polymerization. It binds to the vinca domain of tubulin, disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5][7] This disruption leads to the depolymerization of microtubules, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[4] The mechanism is similar to other antimitotic peptides like dolastatins and hemiasterlins.[6] Notably, tubulysins interfere with vinblastine binding in a non-competitive manner and their activity is not prevented by microtubule stabilizers like paclitaxel.[4]

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tubulysins, New Cytostatic Peptides from Myxobacteria Acting on Microtubuli [jstage.jst.go.jp]

- 11. Production of the tubulin destabilizer disorazol in Sorangium cellulosum: biosynthetic machinery and regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The tartrolons, new boron-containing antibiotics from a myxobacterium, Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pretubulysin, a potent and chemically accessible tubulysin precursor from Angiococcus disciformis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Tubulysin IM-3

For Researchers, Scientists, and Drug Development Professionals

Tubulysin IM-3, a potent cytotoxic tetrapeptide, has garnered significant interest in the field of oncology due to its profound anti-tubulin activity. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and the development of novel analogs. This in-depth technical guide elucidates the enzymatic machinery and precursor molecules involved in the assembly of this compound, providing a comprehensive resource for the scientific community.

The biosynthesis of tubulysins is orchestrated by a remarkable hybrid nonribosomal peptide synthetase–polyketide synthase (NRPS–PKS) system found in myxobacteria.[1] This molecular assembly line is encoded by the tub gene cluster and is responsible for the sequential condensation of unique precursor molecules to form the complex tubulysin scaffold.

The Core Building Blocks: Precursors of this compound

The tetrapeptide backbone of this compound is constructed from four key precursors:

-

N-methylpipecolinic acid (Mep): This non-proteinogenic amino acid serves as the N-terminal starter unit. Its biosynthesis involves the cyclization of L-lysine, followed by N-methylation.[2][3]

-

Isoleucine (Ile): A standard proteinogenic amino acid incorporated into the growing peptide chain.

-

Tubuvaline (Tuv): A highly modified and unusual amino acid featuring a thiazole ring, which is crucial for the molecule's biological activity.[4][5][6]

-

Tubuphenylalanine (Tup): Another non-proteinogenic amino acid, derived from phenylalanine, which forms the C-terminal end of the tetrapeptide.

The Master Architects: The Tubulysin NRPS-PKS Machinery

The tub gene cluster encodes a series of large, modular enzymes that function in a coordinated fashion. Each module is responsible for the recognition, activation, and incorporation of a specific precursor onto the growing polypeptide chain. The general domain organization within these modules follows the canonical NRPS and PKS logic.[7][8][9]

Table 1: Key Genes and Proposed Functions in Tubulysin Biosynthesis

| Gene Product | Proposed Function |

| TubA-F | Comprise the core NRPS and PKS modules responsible for the assembly of the tetrapeptide backbone. This includes domains for adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), condensation (C), ketosynthase (KS), acyltransferase (AT), and others. |

| TubCdd | An N-terminal docking domain that facilitates the specific interaction between different NRPS and PKS subunits, ensuring the fidelity of the assembly process.[10] |

| Other enzymes | Additional tailoring enzymes encoded within or outside the core cluster are responsible for modifications such as hydroxylation and acylation, which are critical for the final structure and potency of this compound.[11] |

The Biosynthetic Blueprint: A Step-by-Step Assembly

The biosynthesis of this compound is a highly orchestrated process that can be conceptualized as a molecular assembly line.

-

Initiation: The biosynthesis is initiated by the loading of N-methylpipecolic acid (Mep) onto the first NRPS module.

-

Elongation: The subsequent NRPS and PKS modules sequentially add isoleucine, the tubuvaline precursor, and the tubuphenylalanine precursor. The formation of the thiazole ring of tubuvaline is a key step catalyzed by a dedicated set of domains within the megasynthase.

-

Modification and Release: After the tetrapeptide chain is assembled, it is released from the enzyme complex by a thioesterase domain. Following release, a series of post-assembly modifications, including specific hydroxylations and acylations, are carried out by tailoring enzymes to yield the final, biologically active this compound.

Experimental Methodologies

The elucidation of the tubulysin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques.

Key Experimental Protocols

-

Gene Cluster Identification and Inactivation:

-

Protocol: Genomic DNA from the producing myxobacterial strain is isolated and sequenced. Bioinformatic tools are used to identify the putative tub gene cluster. To confirm its role, targeted gene inactivation is performed using methods like homologous recombination to create knockout mutants. The resulting mutants are then fermented, and the culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of tubulysin production.[12]

-

-

Heterologous Expression:

-

Protocol: The entire tub gene cluster is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Escherichia coli.[12][13][14][15][16] The heterologous host is then cultivated under optimized fermentation conditions. The production of tubulysins in the heterologous host provides definitive proof of the gene cluster's function and opens avenues for metabolic engineering to improve yields and generate novel derivatives.[17]

-

-

In Vitro Enzymatic Assays:

-

Protocol: Individual enzymes or domains from the tubulysin biosynthetic pathway are overexpressed and purified. In vitro reconstitution assays are then performed by incubating the purified enzyme with its predicted substrate(s) and necessary co-factors.[18] The reaction products are analyzed by techniques such as LC-MS to confirm the enzyme's catalytic activity and substrate specificity. This approach allows for the detailed characterization of each enzymatic step in the pathway.

-

-

Quantitative Analysis of Precursors and Intermediates:

-

Protocol: A sensitive and specific quantitative LC-MS/MS method is developed for the detection and quantification of the tubulysin precursors and biosynthetic intermediates.[19][20][21][22] Stable isotope-labeled internal standards are used to ensure accuracy and precision. This method can be applied to analyze extracts from wild-type and mutant strains to understand the metabolic flux through the pathway and identify potential bottlenecks.

-

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. The table below summarizes the types of quantitative data that are crucial for a comprehensive understanding of the pathway and for metabolic engineering efforts.

Table 2: Essential Quantitative Data for this compound Biosynthesis

| Parameter | Description | Significance |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten parameters for the key enzymes in the pathway. | Provides insights into enzyme efficiency and substrate affinity, crucial for identifying rate-limiting steps. |

| Precursor Concentrations | Intracellular concentrations of Mep, Ile, Tuv, and Tup precursors. | Understanding precursor availability is essential for optimizing production through feeding strategies or metabolic engineering of precursor pathways. |

| Product Titer | The concentration of this compound produced under specific fermentation conditions. | A key metric for evaluating the efficiency of the native or engineered biosynthetic pathway. |

| Intermediate Accumulation | Levels of biosynthetic intermediates in wild-type versus mutant strains. | Helps to elucidate the function of specific genes and identify bottlenecks in the assembly line. |

Logical Relationships in Biosynthetic Analysis

The following diagram illustrates the logical workflow for investigating the function of a gene within the tubulysin biosynthetic cluster.

References

- 1. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 41447-18-1: N-Methyl-L-pipecolic acid | CymitQuimica [cymitquimica.com]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reprogramming of the antimycin NRPS-PKS assembly lines inspired by gene evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multienzyme docking in hybrid megasynthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Heterologous expression and genetic engineering of the tubulysin biosynthetic gene cluster using Red/ET recombineering and inactivation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heterologous expression of gene clusters - ActinoBase [actinobase.org]

- 14. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. Metabolic Engineering [keaslinglab.lbl.gov]

- 18. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiplex LC-MS/MS Assays for Clinical Bioanalysis of MEDI4276, an Antibody-Drug Conjugate of Tubulysin Analogue Attached via Cleavable Linker to a Biparatopic Humanized Antibody against HER-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. asms.org [asms.org]

- 22. researchgate.net [researchgate.net]

Unraveling the Architecture of a Potent Microtubule Inhibitor: A Technical Guide to the Chemical Structure Elucidation of Tubulysin IM-3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical structure elucidation of Tubulysin IM-3, a potent microtubule-targeting agent with significant applications in the development of Antibody-Drug Conjugates (ADCs). Tubulysins, a class of tetrapeptides originally isolated from myxobacteria, are renowned for their high cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant strains.[1][2] Their complex structure, featuring several non-proteinogenic amino acids, necessitates a multi-faceted analytical approach for complete characterization.

While specific primary elucidation data for the proprietary analog "this compound" is not publicly available, this guide reconstructs the elucidation process based on the foundational methodologies applied to the tubulysin family and detailed spectroscopic data from closely related, well-documented synthetic analogs.[3][4][5] The principles and techniques described herein represent the standard workflow for determining the structure of novel tubulysins.

Core Structure and Key Moieties

The tubulysin scaffold is a linear tetrapeptide, renowned for its unusual amino acid composition. The general structure consists of four key residues: N-methyl-D-pipecolic acid (Mep) at the N-terminus, followed by L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue which is typically tubuphenylalanine (Tup) or tubutyrosine (Tut).[1][6]

Key structural features critical for its biological activity include:

-

Tubuvaline (Tuv): A highly functionalized amino acid containing a thiazole ring and a labile C-11 acetate ester. The presence of this acetate group is crucial for potent cytotoxicity, with its hydrolysis leading to a significant reduction in activity.[3]

-

N,O-acetal: Most natural tubulysins feature an N,O-acetal at the nitrogen of the tubuvaline residue. However, synthetic analogs often replace this with a stable alkyl group without compromising potency, enhancing the molecule's suitability as an ADC payload.[1][6]

-

Stereochemistry: The specific stereoconfiguration of the chiral centers throughout the molecule is vital for its interaction with tubulin.

The Elucidation Workflow: A Multi-Technique Approach

The determination of a complex natural product-like structure such as this compound follows a logical and systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to piece together its molecular puzzle.

Quantitative Data from Spectroscopic Analysis

The cornerstone of structure elucidation lies in the detailed data obtained from Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. The following tables present representative data for a tubulysin analog closely resembling the core of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecule, while tandem MS (MS/MS) provides fragmentation data that helps to sequence the peptide and identify its constituent parts.

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₄₄H₆₅N₅O₈S | Determined by HRMS (e.g., ESI-TOF) |

| Monoisotopic Mass | 843.4530 | Corresponds to the calculated mass of the M+H⁺ ion |

| Key MS/MS Fragments | m/z values corresponding to cleavage at amide bonds | Confirms the Mep-Ile-Tuv-Tup peptide sequence |

| Loss of acetate (-59 Da) | Indicates the presence of a labile acetyl group | |

| Thiazole-containing fragments | Confirms the structure of the tubuvaline side chain |

Table 1: Representative High-Resolution Mass Spectrometry Data for a Tubulysin Analog.

NMR Spectroscopy Data

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for determining the carbon-hydrogen framework and the connectivity between different parts of the molecule. The data below is representative for the key tubuvaline (Tuv) residue.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

| Tuv-Thiazole | ||||

| C-2' | 170.5 | - | - | H-4' |

| C-4' | 118.9 | 7.25 | s | H-5' |

| C-5' | 148.1 | 7.70 | s | H-4' |

| Tuv Backbone | ||||

| Cα (C-10) | 55.2 | 4.85 | dd | Hβ, NH, Cβ, C=O |

| Cβ (C-11) | 72.8 | 5.90 | d | Hα, Cα, Cγ, OAc-CH₃ |

| Cγ (C-12) | 35.1 | 2.15 | m | Hβ, Cβ, Cδ |

| Tuv Acetate | ||||

| C=O | 171.0 | - | - | OAc-CH₃ |

| CH₃ | 21.1 | 2.05 | s | OAc-C=O |

Table 2: Representative ¹H and ¹³C NMR data for the Tubuvaline (Tuv) residue in a tubulysin analog, showing key correlations for structural assignment.

Experimental Protocols

The successful elucidation of this compound's structure relies on precise experimental execution. The following sections detail the methodologies for the key experiments.

Isolation and Purification

-

Fermentation: For natural tubulysins, a culture of a producing myxobacterial strain (e.g., Angiococcus disciformis) is grown in a suitable nutrient medium until sufficient biomass is achieved.[3]

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate or butanol to isolate the crude mixture of secondary metabolites.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography. This typically involves silica gel chromatography followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure tubulysin analog.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The purified tubulysin is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in positive ion mode to acquire the full scan mass spectrum, from which the exact mass of the protonated molecular ion [M+H]⁺ is determined.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon or nitrogen gas. The resulting fragment ions are analyzed to provide structural information.

-

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.

-

Sample Preparation: Approximately 5-10 mg of the purified tubulysin is dissolved in a deuterated solvent, typically CDCl₃ or CD₃OD.

-

Experiment Suite:

-

1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired to identify proton and carbon environments.

-

2D COSY: A Correlation Spectroscopy experiment is run to establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.

-

2D HSQC: A Heteronuclear Single Quantum Coherence experiment is used to correlate each proton with its directly attached carbon atom.

-

2D HMBC: A Heteronuclear Multiple Bond Correlation experiment is performed to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual amino acid fragments and establishing the overall peptide sequence.

-

2D NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can be used to determine the relative stereochemistry by identifying protons that are close in space.

-

Confirmation by Total Synthesis

The ultimate confirmation of a proposed structure for a complex molecule like this compound is its total chemical synthesis.[7][8] A successful synthesis that yields a compound with identical spectroscopic data (NMR, MS) and biological activity to the isolated substance provides unequivocal proof of the assigned structure and stereochemistry.

Conclusion

The chemical structure elucidation of this compound, like other members of its class, is a rigorous process that integrates advanced separation science with powerful spectroscopic techniques. Through the systematic application of mass spectrometry and a suite of NMR experiments, the molecular formula, the identity and sequence of its unique amino acid residues, and their connectivity are determined. While the initial discovery of tubulysins relied on isolation from natural sources, the final structural confirmation and the current supply for ADC development depend on sophisticated multi-step total synthesis. This comprehensive understanding of its molecular architecture is fundamental for the rational design of next-generation tubulysin-based ADCs with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the Synthesis of Tubulysins: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

In vitro cytotoxicity profile of Tubulysin IM-3 across cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the tubulysin class of compounds, potent microtubule-targeting agents with significant potential in oncology research and drug development. Due to the limited availability of public cytotoxicity data for Tubulysin IM-3, this document focuses on well-characterized and structurally related tubulysin analogues to provide a representative profile.

Data Presentation: In Vitro Cytotoxicity of Representative Tubulysins

The tubulysins are a class of natural products that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for representative tubulysin analogues across various cancer cell lines, demonstrating their sub-nanomolar to picomolar potency.

Table 1: In Vitro Cytotoxicity of Tubulysin A

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H1299 | Lung Carcinoma | 3 |

| HT-29 | Colon Carcinoma | 1 |

| A2780 | Ovarian Carcinoma | 2 |

| HL-60 | Promyelocytic Leukemia | Sub-nanomolar |

| HCT-116 | Colorectal Carcinoma | Sub-nanomolar |

| HCT-15 | Colorectal Carcinoma | Sub-nanomolar |

Data compiled from studies on Tubulysin A, a closely related analogue of this compound.[2][3]

Table 2: In Vitro Cytotoxicity of a Potent Tubulysin Analogue (Tb111)

| Cell Line | Cancer Type | IC50 (pM) |

| MES SA | Uterine Sarcoma | 40 |

| HEK 293T | Embryonic Kidney Cancer | 6 |

| MES SA DX | Multidrug-Resistant Uterine Sarcoma | 1540 |

This data for a highly potent synthetic analogue, Tb111, showcases the exceptional cytotoxicity achievable within the tubulysin class.

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the evaluation of any potential anticancer agent. The following is a detailed, generalized protocol for assessing the cytotoxicity of tubulysin compounds using a standard MTT assay.

2.1 Materials and Reagents

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Tubulysin compound (e.g., this compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

2.2 Experimental Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.

-

Perform a cell count to determine cell density.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the tubulysin compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the tubulysin compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by tubulysins and a typical experimental workflow for determining in vitro cytotoxicity.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vitro cytotoxicity assay.

References

Preclinical antitumor activity of novel tubulysin derivatives

An In-depth Technical Guide to the Preclinical Antitumor Activity of Novel Tubulysin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria that exhibit exceptionally potent cytotoxic activity against a wide array of cancer cell lines.[1][2] Their unique mechanism of action, which involves the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis, making them highly attractive candidates for cancer therapy.[3][4] Notably, tubulysins retain their high potency against multidrug-resistant (MDR) cancer cell lines, a significant advantage over many existing chemotherapeutic agents.[1][5] This has spurred extensive research into the synthesis of novel, structurally simplified, and more stable tubulysin derivatives. These new analogues are being developed not only as standalone agents but also as powerful payloads for antibody-drug conjugates (ADCs), a targeted therapy approach that delivers highly potent drugs directly to cancer cells.[1][6] This guide provides a comprehensive overview of the preclinical antitumor activity of these novel tubulysin derivatives, detailing their mechanism of action, summarizing key in vitro and in vivo data, and outlining the experimental protocols used for their evaluation.

Mechanism of Action

The primary mechanism of action for tubulysins is the potent inhibition of microtubule dynamics.[1] They bind to the vinca domain on β-tubulin, preventing its polymerization into microtubules.[4][7] This disruption of the microtubule cytoskeleton has profound effects on rapidly dividing cancer cells, which rely on a dynamic microtubule network to form the mitotic spindle during cell division. The failure to form a functional spindle leads to an arrest in the G2/M phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.[3][5]

Beyond this primary mechanism, tubulysins have been shown to exert their antitumor effects through other pathways. Some derivatives possess significant anti-angiogenic activity, inhibiting the formation of new blood vessels that tumors need to grow.[4][8] Furthermore, studies have indicated that certain tubulysins can induce autophagy, a cellular process of self-degradation, which in some contexts can lead to apoptosis.[9]

Caption: High-level overview of tubulysin's mechanism of action.

The apoptotic signaling induced by tubulysin derivatives involves a cascade of molecular events. For instance, the synthetic analogue KEMTUB10 has been shown to induce apoptosis through the p53 tumor suppressor protein and the pro-apoptotic Bcl-2 family member, Bim.[10] Other studies have demonstrated that Tubulysin A can trigger an autophagy-mediated intrinsic apoptotic pathway, characterized by the activation of Cathepsin B, which leads to the release of Cytochrome C from the mitochondria and subsequent caspase activation.[9]

Caption: Key molecular events in tubulysin-induced apoptosis.

Data Presentation: Preclinical Antitumor Activity

The potency of novel tubulysin derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. This data, usually presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), is crucial for structure-activity relationship (SAR) studies.[11] Promising candidates are then advanced to in vivo studies using animal models, most commonly xenografts, where human tumor cells are implanted into immunocompromised mice.[12]

Table 1: In Vitro Cytotoxicity of Novel Tubulysin Derivatives

This table summarizes the IC50 values for a selection of novel tubulysin analogues against various cancer cell lines, highlighting their potent activity, often in the picomolar to low nanomolar range.

| Derivative/Analogue | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin Analogue 11 | KB | Cervical Carcinoma | 0.05 | [1] |

| KB-8-5 (MDR) | Cervical Carcinoma | 0.44 | [1] | |

| NCI/ADR-RES | Ovarian Cancer (MDR) | 0.70 | [1] | |

| N14-desacetoxytubulysin H | A549 | Lung Carcinoma | 0.08 | [13] |

| PC-3M | Prostate Carcinoma | 0.03 | [13] | |

| Tubulysin U | KB-3-1 | Cervical Carcinoma | 0.3 | [14] |

| KB-V1 (MDR) | Cervical Carcinoma | 2.5 | [14] | |

| Tubulysin V | KB-3-1 | Cervical Carcinoma | 2.5 | [14] |

| KB-V1 (MDR) | Cervical Carcinoma | 14 | [14] | |

| CDP-Tubulysin A | HT-29 | Colon Carcinoma | 5 | [15] |

| A2780 | Ovarian Carcinoma | 10 | [15] | |

| KEMTUB10 | MCF7 | Breast Cancer | 1.1 | [10] |

| MDA-MB-231 | Breast Cancer | 1.9 | [10] | |

| Third-Gen. Analogue | PC-3 | Prostate Cancer | 13 | [16] |

| A549 | Lung Cancer | 21 | [16] | |

| Tb111 Analogue | MES SA | Uterine Sarcoma | 0.04 | [17] |

| MES SA DX (MDR) | Uterine Sarcoma | 1.54 | [17] |

Table 2: In Vivo Efficacy of Novel Tubulysin Derivatives and ADCs

This table presents data from preclinical in vivo studies, demonstrating the antitumor efficacy of tubulysin-based agents in xenograft models.

| Agent | Cancer Model | Animal Model | Dosing & Route | Key Outcome(s) | Reference |

| CDP-Tubulysin A | HT29 Colon Xenograft | Nude Mice | 6 mg/kg (equiv.), i.v., weekly x3 | Significant tumor growth inhibition and prolonged survival vs. Tubulysin A | [15] |

| Pretubulysin | HUH7 Liver Xenograft | Nude Mice | 0.3 mg/kg, i.p., 5x/week | Complete prevention of tumor growth | [8] |

| Anti-CD22 Tubulysin Pr ADC | BJAB.Luc-Pgp (MDR) Xenograft | SCID Mice | 1 mg/kg, i.v., single dose | Significant tumor growth inhibition in MMAE-resistant model | [18] |

| DX126-262 (Anti-HER2 ADC) | BT-474 Breast Xenograft | Nude Mice | 5 mg/kg, i.v. | Superior tumor growth inhibition compared to Kadcyla (T-DM1) | [19][20] |

| DX126-262 (Anti-HER2 ADC) | SK-OV-3 Ovarian Xenograft | Nude Mice | 16 mg/kg, i.v. | 14.6% T/C (Tumor/Control) tumor inhibition | [19] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of novel anticancer compounds. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to screen the cytotoxicity of new compounds.

Caption: Step-by-step workflow for the SRB cytotoxicity assay.

Detailed Methodology:

-

Cell Plating: Harvest cancer cells during their exponential growth phase and seed them into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the novel tubulysin derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring each concentration is tested in triplicate. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Return the plates to the incubator for a period of 48 to 72 hours.

-

Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing and Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

-

Data Acquisition and Analysis: Measure the optical density (OD) of each well at a wavelength of 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Subcutaneous Xenograft Model Protocol

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of tubulysin derivatives.[12][21]

Caption: Standard workflow for a preclinical xenograft study.

Detailed Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow animals to acclimate for at least one week before the experiment begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Preparation and Implantation: Harvest the desired human cancer cells (e.g., 5-10 x 10^6 cells) and resuspend them in 100-200 µL of a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the right flank of each mouse using a 27-gauge needle.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization and Grouping: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

-

Drug Administration: Prepare the tubulysin derivative or ADC formulation for administration. Administer the treatment according to the planned schedule, dose, and route (e.g., intravenous, intraperitoneal). The control group should receive the vehicle solution.

-

Efficacy and Toxicity Monitoring: Throughout the study, continue to measure tumor volumes and monitor the body weight of the mice as an indicator of general toxicity. Observe the animals for any signs of distress or adverse effects.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, after a fixed duration, or if treated tumors are eradicated. At the endpoint, euthanize the mice, and carefully excise, weigh, and photograph the tumors. Tumor tissue can be preserved for further histological or molecular analysis.

-

Data Analysis: Analyze the data by comparing the mean tumor volumes and tumor growth inhibition (TGI) between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed antitumor effects.

Conclusion

Novel tubulysin derivatives represent a highly promising class of antineoplastic agents. Their exceptional potency, including activity against multidrug-resistant cancers, positions them as valuable assets in oncology drug development.[1][6] Through chemical synthesis, researchers have created analogues with improved stability and suitability for targeted delivery as ADC payloads, potentially widening the therapeutic window of this potent drug class.[22][23] The preclinical data gathered from comprehensive in vitro and in vivo studies consistently demonstrate significant antitumor activity across a range of cancer types.[15][18][19] The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of these powerful compounds, which hold the potential to become important components of future cancer therapies.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulysin Derivatives | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tubulysins as Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Design, Synthesis, and Cytotoxic Evaluation of New Structurally Simplified and Highly Potent Third-Generation Tubulysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiangiogenic Properties of Tubulysin IM-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin IM-3 belongs to a potent class of microtubule-depolymerizing agents with significant potential in oncology. A critical aspect of their antitumor activity stems from their ability to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This technical guide provides an in-depth overview of the antiangiogenic properties of the tubulysin family of compounds, with a focus on providing the experimental framework to investigate this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs, such as Pretubulysin (Prt), to illustrate the potent antiangiogenic effects of this compound class. Detailed experimental protocols for key in vitro angiogenesis assays and diagrams of the implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction to Tubulysins and their Antiangiogenic Potential

Tubulysins are a class of natural products isolated from myxobacteria that exhibit powerful cytotoxic activity by inhibiting tubulin polymerization.[1][2] This disruption of the microtubule cytoskeleton leads to cell cycle arrest and apoptosis.[1] Beyond their direct cytotoxic effects on tumor cells, tubulysins have demonstrated significant antiangiogenic properties.[2][3] By targeting the endothelial cells that form the lining of blood vessels, tubulysins can inhibit the key processes of angiogenesis: proliferation, migration, and tube formation. This dual mechanism of action, combining direct tumor cell killing with the disruption of tumor vasculature, makes tubulysins, including this compound, highly promising candidates for cancer therapy.[4]

Quantitative Data on the Antiangiogenic Activity of Tubulysin Analogs

While specific antiangiogenic data for this compound is limited in the available literature, studies on its close precursor, Pretubulysin (Prt), provide strong evidence for the potent antiangiogenic activity of this class of compounds. Prt has demonstrated efficacy in the low nanomolar range across various cellular assays relevant to angiogenesis.[2]

| Compound | Assay | Cell Type | Endpoint | Result | Reference |

| Pretubulysin (Prt) | Endothelial Cell Proliferation | HUVEC, HMEC-1 | EC50 | Low nanomolar range | [2] |

| Pretubulysin (Prt) | Endothelial Cell Migration | HUVEC | EC50 | Low nanomolar range | [2] |

| Pretubulysin (Prt) | Endothelial Tube Formation | HUVEC, HMEC-1 | EC50 | Low nanomolar range | [2] |

| Pretubulysin (Prt) | In vivo Tumor Model | HUH7 cells in mice | Vascular Density | Reduced to 30% | [2] |

HUVEC: Human Umbilical Vein Endothelial Cells; HMEC-1: Human Microvascular Endothelial Cell line 1; EC50: Half-maximal effective concentration.

Core Mechanism of Antiangiogenic Action

The primary mechanism by which this compound and other tubulysins exert their antiangiogenic effects is through the disruption of microtubule dynamics in endothelial cells. This leads to a cascade of downstream effects that impair the ability of these cells to form new blood vessels.

Signaling Pathways

Microtubule-targeting agents are known to interfere with key signaling pathways that regulate endothelial cell motility and adhesion. The depolymerization of microtubules by tubulysins is thought to inhibit the activity of small GTPases, Rac1 and Cdc42, which are crucial for the cytoskeletal rearrangements required for cell migration. Furthermore, these agents can disrupt the integrity of cell-cell junctions by affecting the VE-cadherin/β-catenin signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the antiangiogenic properties of this compound.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells.

Methodology:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.

-

Attachment: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in endothelial growth medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Assessment: Add a proliferation reagent such as MTT or PrestoBlue™ to each well according to the manufacturer's instructions.

-

Measurement: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Endothelial Cell Migration (Scratch) Assay

This assay assesses the effect of a compound on the ability of endothelial cells to migrate and close a wound.

References

- 1. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The role of the N-terminal Mep residue in Tubulysin IM-3 activity

An In-Depth Technical Guide: The Role of the N-Terminal Mep Residue in Tubulysin Activity

Abstract

Tubulysins are a class of exceptionally potent tetrapeptidic microtubule inhibitors with significant potential in oncology, particularly as payloads for antibody-drug conjugates (ADCs). Their complex structure, comprising unique amino acid residues, has been the subject of extensive structure-activity relationship (SAR) studies. This technical guide provides a comprehensive analysis of the N-terminal N-methyl-d-pipecolic acid (Mep) residue, a conserved feature in most natural tubulysins, and its critical role in dictating the cytotoxic activity of these compounds. We consolidate quantitative data from numerous studies, detail key experimental protocols for synthesis and evaluation, and visualize the underlying biological and experimental processes.

Introduction to Tubulysins

Tubulysins are natural products originally isolated from myxobacteria strains.[1] They are linear tetrapeptides known for their powerful cytotoxic activity against a wide range of cancer cell lines, including those with multidrug-resistant (MDR) phenotypes.[1] The canonical structure of tubulysins consists of four residues: N-methyl-d-pipecolic acid (Mep) at the N-terminus, followed by L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut).[1]

The primary mechanism of action for tubulysins is the inhibition of tubulin polymerization.[2] By binding to the vinca domain of β-tubulin, they disrupt microtubule dynamics, leading to the collapse of the cytoskeleton, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][3][4] This high potency makes them attractive payloads for ADCs, which aim to deliver cytotoxic agents selectively to cancer cells.[1] Understanding the SAR of each component of the tubulysin scaffold is crucial for designing next-generation analogs with improved stability, potency, and suitability for conjugation. This guide focuses specifically on the N-terminal Mep residue, a key determinant of the molecule's overall biological activity.

Structure-Activity Relationship (SAR) of the N-Terminal Mep Residue

The N-terminal Mep residue plays a significant role in the potent cytotoxicity of tubulysins. Numerous studies have explored modifications at this position to probe its importance and to identify potential points for linker attachment in ADCs. While the Mep residue is highly conserved and often critical for maximal potency, certain modifications are tolerated.

Summary of N-Terminal Modifications

Systematic modifications of the Mep residue have included replacing it with acyclic amino acids, stereochemical isomers, and other cyclic structures.[5] These studies have established that while the tertiary amine of the Mep group is essential for activity, the cyclic structure can be replaced in some cases without a complete loss of function.[2][5] For example, replacement of Mep with N,N-dimethyl-d-alanine has been explored to create simplified, acyclic analogs.[5] A summary of key N-terminal modifications and their impact on cytotoxicity is presented in Table 1.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC₅₀) of various tubulysin analogs with modifications at the N-terminal Mep position across different human cancer cell lines.

| Analog ID | N-Terminal Modification | Tubulysin Backbone | Cell Line | IC₅₀ (nM) | Reference |

| 1 | N-Methyl-D-pipecolic acid (Mep) | Truncated N-14-Me, Tup-ester | KB | 0.05 | [1] |

| 2 | N-Methyl-D-pipecolic acid (Mep) | Truncated N-14-Me, Tup-acid | KB | 0.04 | [1] |

| 8a | N-Methyl-L-pipecolic acid | Truncated N-14-Me, Tup-ester | KB | 0.28 | [1] |

| 8b | D-Pipecolic acid | Truncated N-14-Me, Tup-ester | KB | 0.09 | [1] |

| 8c | N,N-Dimethyl-D-alanine | Truncated N-14-Me, Tup-ester | KB | 0.20 | [1] |

| 8d | N,N-Dimethyl-L-alanine | Truncated N-14-Me, Tup-ester | KB | 1.8 | [1] |

| 8e | N-Methylsarcosine | Truncated N-14-Me, Tup-ester | KB | 0.40 | [1] |

| 8f | α-Methyl-D-proline | Truncated N-14-Me, Tup-ester | KB | >50 | [1] |

| 8g | Nipecotic acid | Truncated N-14-Me, Tup-ester | KB | 0.30 | [1] |

| 21 | N,N-Dimethyl-D-alanine | Tubulysin U analog | A-549 | 120 | [5] |

| 22 | N,N-Dimethyl-D-alanine | Tubulysin U analog | MCF-7 | 110 | [5] |

| 23 | N,N-Dimethyl-D-alanine | Tubulysin U analog | NCI/ADR-RES | 260 | [5] |

| Tubulysin U | N-Methyl-D-pipecolic acid (Mep) | Natural | HT-29 | 3.8 | [6] |

| Tubulysin V | N-Methyl-D-pipecolic acid (Mep) | Natural | A-549 | 1.5 | [5] |

| epi-Tubulysin V | N-Methyl-D-pipecolic acid (Mep) | Natural (epimer) | A-549 | 24 | [5] |

Data compiled from multiple sources. Experimental conditions may vary between studies.[1][5][6]

The data consistently show that deviations from the natural N-methyl-D-pipecolic acid structure, such as changing the stereochemistry (L-pipecolic acid, 8a ) or replacing it with acyclic analogs (e.g., N,N-dimethyl-D-alanine, 8c ), often lead to a decrease in potency, though some activity is retained.[1][5] However, more significant structural changes, like the introduction of α-methyl-D-proline (8f ), can result in a dramatic loss of activity.[1] These findings underscore the stringent structural requirements at the N-terminus for optimal interaction with tubulin.

Mechanism of Action

The potent cytotoxic effect of tubulysins stems from their ability to powerfully disrupt microtubule dynamics, a process essential for cell division and integrity.

Signaling Pathway of Tubulysin-Induced Apoptosis

Tubulysins bind with high affinity to the vinca domain on β-tubulin, interfering with the polymerization of α/β-tubulin heterodimers into microtubules.[3][4] This action leads to a rapid breakdown of existing microtubules and prevents the formation of new ones.[4] The disruption of the microtubule network has profound cellular consequences. Most notably, it prevents the formation of a functional mitotic spindle, a structure required for chromosome segregation during mitosis. This failure leads to an arrest of the cell cycle in the G2/M phase.[4] Prolonged mitotic arrest activates cellular checkpoints that ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Mechanism of action of tubulysin, leading from tubulin binding to apoptosis.

Key Experimental Protocols

The evaluation of novel tubulysin analogs requires robust and reproducible experimental methodologies. Below are detailed protocols for the chemical synthesis and biological evaluation of these compounds.

General Protocol for Synthesis of N-Terminal Tubulysin Analogs

The synthesis of N-terminal analogs typically involves a convergent strategy where a common tripeptide intermediate (e.g., Boc-Ile-Tuv-Tup-OR) is deprotected at its N-terminus and then coupled with a variety of N-methylated or other modified amino acids.

Materials:

-

Protected tripeptide intermediate (e.g., H-Ile-Tuv(OAc)-Tup-O-Bn)

-

Desired N-terminal amino acid (e.g., Boc-N,N-dimethyl-D-alanine)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, Et₃N)

-

Solvent (e.g., DMF, CH₂Cl₂)

-

Deprotection reagents (e.g., TFA for Boc group; H₂, Pd/C for C-terminal benzyl ester)

-

HPLC for purification

Procedure:

-

N-terminal Deprotection: Dissolve the protected tripeptide intermediate in a suitable solvent (e.g., CH₂Cl₂). If the protecting group is Boc, add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure all TFA is removed.

-

Peptide Coupling: Dissolve the deprotected tripeptide amine salt, the desired N-terminal amino acid (1.2 eq), and the coupling reagent (e.g., HATU, 1.2 eq) in an anhydrous solvent like DMF.

-

Base Addition: Cool the mixture to 0°C and add a base (e.g., DIPEA, 3.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

C-terminal Deprotection (Saponification/Hydrogenolysis): If the C-terminus is protected (e.g., as a benzyl ester), perform the final deprotection. For a benzyl ester, dissolve the tetrapeptide in a solvent like methanol or THF and subject it to hydrogenolysis using a Pd/C catalyst under a hydrogen atmosphere until deprotection is complete.[5]

-

Purification: Purify the final tubulysin analog using reverse-phase HPLC to obtain the compound with high purity.

-

Characterization: Confirm the structure and purity of the final compound using HRMS and NMR spectroscopy.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a general method for determining the IC₅₀ value of a tubulysin analog using a cell viability assay, such as the Sulforhodamine B (SRB) or resazurin assay.[7][8]

Materials:

-

Human cancer cell lines (e.g., KB, MCF-7, N87)[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Tubulysin analogs dissolved in DMSO (stock solution)

-

Phosphate-buffered saline (PBS)

-

Fixing agent (e.g., 10% trichloroacetic acid for SRB)

-

Staining agent (e.g., 0.4% SRB solution or resazurin)

-

Solubilizing agent (e.g., 10 mM Tris base solution for SRB)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells from culture and perform a cell count. Dilute the cell suspension to a predetermined optimal density (e.g., 2,500-5,000 cells/well) and seed 100 µL into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to prevent evaporation.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tubulysin analogs in complete culture medium from the DMSO stock. The final DMSO concentration should be ≤0.5%.

-

Dosing: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.[7]

-

Assay Termination and Staining (SRB example):

-

Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

-

Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes and measure the optical density (OD) at ~510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Visualization

The process of discovering and evaluating novel tubulysin analogs follows a structured workflow from initial design to final analysis.

Caption: General experimental workflow for the design and evaluation of tubulysin analogs.

Conclusion

The N-terminal N-methyl-d-pipecolic acid (Mep) residue is a cornerstone of the high cytotoxic potency of the tubulysin class of microtubule inhibitors. As demonstrated by extensive SAR studies, this moiety is critical for optimal biological activity. While some acyclic and stereoisomeric modifications are tolerated, they generally result in reduced potency, highlighting the specific conformational and electronic features required for effective binding to tubulin. This stringent requirement presents both a challenge and an opportunity for drug design. On one hand, it limits the positions available for linker attachment for ADCs without compromising activity. On the other, a thorough understanding of these SAR principles allows for the rational design of novel, potent tubulysin payloads with tailored properties for targeted cancer therapy. Future research will likely focus on developing bioisosteric replacements for the Mep residue that retain high potency while offering improved synthetic accessibility and opportunities for stable drug-linker conjugation.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsbio.com [atsbio.com]

- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Best Practices for the Characterization of Tubulysin IM-3 Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Tubulysin IM-3 is a highly potent microtubule-disrupting agent, making it an attractive payload for ADC development. Its efficacy, even against multidrug-resistant cancer cells, underscores its therapeutic potential.[1] However, the successful development of a this compound ADC hinges on a thorough and rigorous characterization process to ensure its safety, efficacy, and stability.

These application notes provide a comprehensive overview of the best practices for the characterization of this compound ADCs, complete with detailed experimental protocols and data presentation guidelines.

I. Physicochemical Characterization

A critical first step in the development of a this compound ADC is the detailed characterization of its physicochemical properties. This ensures the consistency and quality of the ADC product.[2][3] Key parameters to assess include the drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation), and charge variants.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that directly impacts the ADC's efficacy and safety.[4][5] An optimal DAR ensures sufficient payload delivery to the target cells without compromising the pharmacokinetic properties of the antibody. Several methods can be employed for DAR determination.

This is a straightforward and rapid method for determining the average DAR.[4][5][6][7] It relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the this compound payload.[4][]

Experimental Protocol: DAR Determination by UV/Vis Spectroscopy

-

Reagent Preparation:

-

Prepare a suitable buffer (e.g., phosphate-buffered saline, PBS) for sample dilution.

-

-

Instrument Setup:

-

Use a calibrated UV/Vis spectrophotometer.

-

Set the wavelength scan range to cover the absorbance maxima of both the antibody and this compound.

-

-

Measurement:

-

Measure the absorbance of the purified this compound ADC solution at 280 nm and the characteristic absorbance maximum of this compound.

-

Measure the absorbance of the unconjugated antibody at the same wavelengths.

-

-

Calculation:

Data Presentation: DAR by UV/Vis Spectroscopy

| Sample ID | A280 | Aλmax (Payload) | Antibody Concentration (mg/mL) | Payload Concentration (µM) | Average DAR |

| ADC Batch 1 | 1.25 | 0.45 | 1.0 | 29.8 | 3.8 |

| ADC Batch 2 | 1.28 | 0.47 | 1.02 | 31.1 | 3.9 |

HIC is a powerful technique for determining not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[4][9][10] The separation is based on the increased hydrophobicity of the ADC with a higher number of conjugated this compound molecules.[9][11]

Experimental Protocol: DAR Distribution by HIC-HPLC

-

Reagent Preparation:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

-

Chromatography System:

-

HPLC system equipped with a HIC column (e.g., Butyl-NPR).

-

UV detector set to 280 nm.

-

-

Method:

-

Equilibrate the column with Mobile Phase A.

-

Inject the this compound ADC sample.

-

Elute the bound ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

-

Data Analysis:

-

Identify the peaks corresponding to different DAR species based on their retention times.

-

Calculate the percentage of each DAR species by integrating the peak areas.

-

The average DAR is calculated as the weighted average of the different DAR species.

-

Data Presentation: DAR Distribution by HIC-HPLC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR0 | 5.2 | 5.1 |

| DAR2 | 8.9 | 24.8 |

| DAR4 | 12.5 | 60.3 |

| DAR6 | 15.1 | 8.5 |

| DAR8 | 17.3 | 1.3 |

| Average DAR | 3.8 |

LC-MS provides a highly accurate and detailed analysis of the ADC, confirming the molecular weight of the different DAR species and providing information on the conjugation sites.[12][13] Both intact mass analysis and analysis of subunits (after reduction of disulfide bonds) can be performed.[12][13]

Experimental Protocol: ADC Characterization by LC-MS

-

Sample Preparation:

-

For intact mass analysis, dilute the ADC in a suitable buffer.

-

For subunit analysis, reduce the ADC using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.

-

-

LC-MS System:

-

Method:

-

Separate the different ADC species using an appropriate LC gradient.

-

Acquire mass spectra in the appropriate mass range.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the molecular weights of the different species.

-

Calculate the DAR based on the mass difference between the unconjugated antibody and the conjugated species.

-

Data Presentation: DAR Confirmation by LC-MS

| DAR Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |

| DAR0 | 150,000 | 150,002 | +2 |

| DAR2 | 151,900 | 151,903 | +3 |

| DAR4 | 153,800 | 153,805 | +5 |

II. In Vitro Efficacy Assessment

Evaluating the in vitro potency and specificity of the this compound ADC is crucial for predicting its therapeutic potential.

Cytotoxicity Assay

The cytotoxicity assay is a fundamental experiment to determine the concentration of the ADC required to kill 50% of the target cancer cells (IC50).[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][14][15][16]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.

-

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and a non-targeting control ADC.

-

Add the ADC dilutions to the cells and incubate for a defined period (e.g., 72-120 hours).[2]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

-

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | ADC | IC50 (ng/mL) |

| Cell Line A | High | This compound ADC | 5.2 |

| Non-targeting ADC | >1000 | ||

| Cell Line B | Low | This compound ADC | 150.7 |

| Non-targeting ADC | >1000 | ||

| Cell Line C | Negative | This compound ADC | >1000 |

| Non-targeting ADC | >1000 |

III. In Vivo Efficacy Evaluation

Preclinical in vivo studies are essential to assess the anti-tumor activity and tolerability of the this compound ADC in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.[17][18][19]

Experimental Protocol: Xenograft Tumor Model Study

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID).

-

Implant human cancer cells (antigen-positive) subcutaneously.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth regularly by measuring tumor volume.[20]

-

-

Treatment:

-

Efficacy Assessment:

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth inhibition between the different treatment groups.

-

Data Presentation: In Vivo Efficacy in Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 150 | - |

| Unconjugated Antibody | 10 | 1200 ± 120 | 20 |

| This compound ADC | 5 | 450 ± 50 | 70 |

| This compound ADC | 10 | 150 ± 30 | 90 |

IV. Pharmacokinetic Characterization

Understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC is critical for determining its dosing regimen and predicting its safety profile.[21][22][23] The pharmacokinetic (PK) profile of an ADC is complex, requiring the measurement of total antibody, conjugated ADC, and free payload.[21]

Experimental Protocol: Pharmacokinetic Study in Mice

-

Animal Dosing:

-

Sample Collection:

-

Bioanalytical Methods:

-

Total Antibody ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody concentration (both conjugated and unconjugated).

-

ADC ELISA: Use a capture ELISA that specifically detects the conjugated ADC.

-

Free Payload LC-MS/MS: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free this compound payload in the plasma.[25][26][27]

-

-

Data Analysis:

-

Plot the plasma concentration of each analyte versus time.

-

Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

-

Data Presentation: Pharmacokinetic Parameters

| Analyte | t1/2 (hours) | CL (mL/hr/kg) | AUC (µg*hr/mL) |